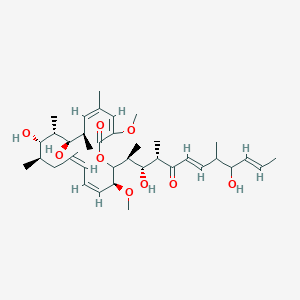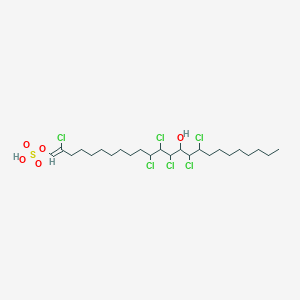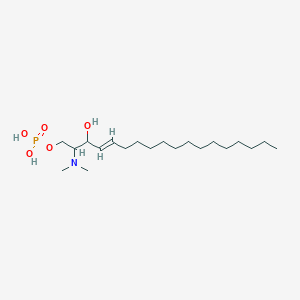
Concanamycin G
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Concanamycin G is a natural product that belongs to the macrolide family of compounds. It was first isolated from the soil bacterium Streptomyces neyagawaensis in 1991. This compound has been found to exhibit potent biological activity, particularly as an inhibitor of the vacuolar-type ATPase (V-ATPase) proton pump. This enzyme is responsible for the acidification of intracellular compartments, and its inhibition by this compound has been shown to have a variety of physiological and biochemical effects.
科学的研究の応用
Antiviral Properties
Concanamycins A and B, closely related to Concanamycin G, demonstrate potent inhibition of herpes simplex virus type 1 (HSV-1) replication. They effectively block the penetration of the virus into host cells and suppress the release of progeny viruses. These findings suggest potential antiviral applications of concanamycins, including this compound (Hayashi et al., 2001).
Antimalarial Activity
Concanamycin A, another analogue of this compound, exhibits significant inhibitory effects on Plasmodium falciparum growth, indicating potential antimalarial applications. When used in combination with pyronaridine, an additive effect against malaria is observed (Auparakkitanon & Wilairat, 2006).
Osteoporosis Treatment
The potent inhibition of vacuolar (V-type) ATPase by concanamycin A suggests potential use in osteoporosis treatment. The gene cluster responsible for biosynthesis of concanamycin A has been identified, facilitating combinatorial engineering for therapeutic applications (Haydock et al., 2005).
Inhibition of Intracellular Protein Trafficking
Concanamycin A and related compounds like bafilomycin are known for their ability to interfere with intracellular protein trafficking in both animal and plant cells, leading to vacuolation of the Golgi apparatus. This suggests their utility in studies involving intracellular transport mechanisms (Robinson et al., 2004).
Inhibitor Binding Studies
The high-affinity binding of concanamycin to the V-ATPase proteolipid subunit, as demonstrated in biochemical studies, provides insights into the molecular mechanisms of V-ATPase inhibitors. This could inform the development of new drugs targeting V-ATPases (Whyteside et al., 2005).
Apoptosis Induction in Cancer Research
Concanamycin A's ability to induce apoptosis in certain cell lines, including B cell hybridoma, highlights its potential application in cancer research and therapy. It induces DNA fragmentation and apoptosis through a Bcl-2-inhibiting mechanism (Hashimoto et al., 2001).
HIV Treatment
Concanamycin A has shown promise in enhancing the immune-mediated clearance of HIV-infected cells. It inhibits the HIV-encoded Nef protein, thereby restoring MHC-I expression and promoting clearance by cytotoxic T lymphocytes (Painter et al., 2020).
特性
CAS番号 |
144730-82-5 |
|---|---|
分子式 |
C12H15NO |
分子量 |
660.9 g/mol |
IUPAC名 |
(3E,5Z,7R,8R,9S,10S,11R,13Z,15Z,17S)-18-[(2S,3R,4S,6E,10E)-3,9-dihydroxy-4,8-dimethyl-5-oxododeca-6,10-dien-2-yl]-8,10-dihydroxy-3,17-dimethoxy-5,7,9,11,13-pentamethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
InChI |
InChI=1S/C38H60O9/c1-12-14-30(39)24(4)17-18-31(40)27(7)36(43)29(9)37-32(45-10)16-13-15-22(2)19-25(5)34(41)28(8)35(42)26(6)20-23(3)21-33(46-11)38(44)47-37/h12-18,20-21,24-30,32,34-37,39,41-43H,19H2,1-11H3/b14-12+,16-13-,18-17+,22-15-,23-20-,33-21+/t24?,25-,26-,27-,28+,29+,30?,32+,34+,35-,36+,37?/m1/s1 |
InChIキー |
QPGTXBRGXJNRGI-XRSZMTPCSA-N |
異性体SMILES |
C/C=C/C(C(C)/C=C/C(=O)[C@@H](C)[C@@H]([C@H](C)C1[C@H](/C=C\C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O1)\OC)/C)C)O)C)O)C)\C)OC)O)O |
SMILES |
CC=CC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O1)OC)C)C)O)C)O)C)C)OC)O)O |
正規SMILES |
CC=CC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O1)OC)C)C)O)C)O)C)C)OC)O)O |
同義語 |
concanamycin G |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)


![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)
![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)